molecular formula C16H16Br2O4 B11959093 2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl CAS No. 62012-50-4

2,2'-Dibromo-4,4',5,5'-tetramethoxybiphenyl

Cat. No.: B11959093
CAS No.: 62012-50-4
M. Wt: 432.10 g/mol
InChI Key: USDDSYZWAYRCCZ-UHFFFAOYSA-N
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Description

2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl is an organic compound with the molecular formula C16H16Br2O4 It is a biphenyl derivative characterized by the presence of two bromine atoms and four methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl typically involves the bromination of 4,4’,5,5’-tetramethoxybiphenyl. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and to prevent over-bromination .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce quinones or other oxidized compounds .

Scientific Research Applications

2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl depends on its interaction with molecular targets. The bromine atoms and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, enzyme activity, and other molecular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Dibromo-4,4’,5,5’-tetramethoxybiphenyl is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties compared to its analogs. The combination of bromine and methoxy groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

1-bromo-2-(2-bromo-4,5-dimethoxyphenyl)-4,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Br2O4/c1-19-13-5-9(11(17)7-15(13)21-3)10-6-14(20-2)16(22-4)8-12(10)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDDSYZWAYRCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)OC)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407949
Record name 1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62012-50-4
Record name 1,1'-Biphenyl, 2,2'-dibromo-4,4',5,5'-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62012-50-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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